3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

Catalog No.
S941698
CAS No.
1509933-91-8
M.F
C12H14BrF2NO
M. Wt
306.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

CAS Number

1509933-91-8

Product Name

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

IUPAC Name

3-bromo-4-(4,4-difluorocyclohexyl)oxyaniline

Molecular Formula

C12H14BrF2NO

Molecular Weight

306.15 g/mol

InChI

InChI=1S/C12H14BrF2NO/c13-10-7-8(16)1-2-11(10)17-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6,16H2

InChI Key

MSBVKAWHPKBXTG-UHFFFAOYSA-N

SMILES

C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F

Canonical SMILES

C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine is an organic compound characterized by the presence of a bromine atom, a difluorocyclohexyl group, and an amino group attached to a phenyl ring. Its molecular formula is C13H12BrF2NC_{13}H_{12}BrF_2N, and it features a complex structure that contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the amino group can act as a nucleophile in electrophilic aromatic substitution reactions. Additionally, the difluorocyclohexyl moiety may influence the compound's reactivity by providing steric hindrance or electronic effects.

Research indicates that compounds similar to 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine exhibit significant biological activities. For example, derivatives of phenylamine have shown cytotoxic effects against various cancer cell lines, including glioblastoma . The specific biological activity of this compound may be explored further in pharmacological studies to determine its efficacy against specific diseases.

The synthesis of 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine can involve several steps:

  • Bromination: The introduction of the bromine atom onto the phenyl ring can be achieved through electrophilic bromination using bromine or N-bromosuccinimide.
  • Formation of the Difluorocyclohexyloxy Group: This may involve the reaction of a suitable difluorocyclohexanol with an appropriate coupling agent to form the ether linkage.
  • Amine Formation: The amino group can be introduced via nucleophilic substitution or reductive amination techniques.

Each step must be optimized for yield and purity, often requiring specific conditions such as temperature control and solvent choice.

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine has potential applications in:

  • Pharmaceuticals: As a candidate for developing new drugs targeting specific diseases due to its structural features that may interact with biological targets.
  • Materials Science: In the development of advanced materials owing to its unique electronic properties derived from fluorination and bromination.

Interaction studies involving 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine could focus on its binding affinity to various biological receptors or enzymes. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and surface plasmon resonance could be employed to investigate these interactions.

Several compounds share structural similarities with 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine. Here are some notable examples:

Compound NameStructureKey Features
3-Bromo-4-ethylanilineStructureContains an ethyl group instead of difluorocyclohexyl
3-BromoanilineStructureLacks the difluorocyclohexyl ether functionality
4-Amino-3-bromophenolStructureContains a hydroxyl group instead of an ether

Uniqueness

The uniqueness of 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine lies in its combination of a bromine atom and a difluorinated cyclohexanol moiety. This combination may enhance its lipophilicity and bioavailability compared to similar compounds, potentially leading to improved pharmacological properties.

XLogP3

3.8

Dates

Modify: 2023-08-16

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